molecular formula C6H4ClF3N2 B1268430 2-Amino-3-chloro-5-(trifluoromethyl)pyridine CAS No. 79456-26-1

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1268430
CAS No.: 79456-26-1
M. Wt: 196.56 g/mol
InChI Key: WXNPZQIRDCDLJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia . Another method includes reacting 3-chloro-5-(trifluoromethyl)pyridine with ethylamine . The reaction conditions typically involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the reaction of 2-amino pyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at controlled temperatures is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with ammonia yields this compound, while coupling reactions can produce various substituted pyridines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Amino-3-chloro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds with enhanced efficacy and selectivity against specific biological targets .

Case Study: Inhibitors of Sfp-PPTase
Research has highlighted its role in developing inhibitors for various enzymes. For instance, derivatives of this compound have shown promise as inhibitors of Sfp-PPTase, a target for antibacterial drug development. The structure-activity relationship (SAR) studies indicated that modifications to the amino and trifluoromethyl groups significantly influenced potency .

Agricultural Chemicals

Enhancement of Pesticides and Herbicides
In agriculture, this compound is utilized to formulate agrochemicals that improve the efficacy of pesticides and herbicides. Its unique properties allow for better pest resistance and crop yield enhancement, addressing the growing demand for sustainable farming practices .

Table: Agrochemical Products Derived from Trifluoromethylpyridines

Product NameApplication TypeMarket Approval Status
Fluazifop-butylHerbicideApproved
Various TFMP derivativesPesticidesMultiple approvals

Material Science

Development of Advanced Materials
The compound is also significant in material science, where it contributes to developing advanced materials such as polymers and coatings. Its chemical properties enhance durability and environmental resistance, making it suitable for various industrial applications .

Research Reagents

Facilitator of Organic Synthesis
As a research reagent, this compound facilitates complex chemical reactions essential for laboratories focusing on medicinal chemistry. It aids in synthesizing various organic compounds, thereby expanding research capabilities in chemical synthesis .

Spectroscopic and Quantum Chemical Studies

Recent studies have employed quantum chemical methods to investigate the structural and spectroscopic properties of this compound. These investigations have revealed insights into its potential bioactivity, further supporting its applications in drug discovery .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an intermediate in pharmaceutical synthesis, it can interact with enzymes or receptors to exert its effects. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .

Biological Activity

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS No. 79456-26-1) is a pyridine derivative characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structural features contribute to a range of biological effects, including anti-tumor and antibacterial activities.

  • Molecular Formula : C6H4ClF3N2
  • Molecular Weight : 196.56 g/mol
  • Appearance : Light yellow crystalline solid

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation, particularly in various tumor cell lines. The presence of the trifluoromethyl group is believed to enhance its potency by affecting the electronic properties of the molecule, thereby improving its interaction with biological targets .

Antibacterial Activity

This compound has also shown promising antibacterial activity. It was tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing effective inhibition. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Protein Binding : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and protein binding.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in tumor growth and bacterial survival, making it a candidate for drug development against cancer and resistant bacterial strains .

Synthesis and Applications

A study on the synthesis of trifluoromethylpyridines reported that derivatives like this compound are crucial in developing new agrochemicals and pharmaceuticals. The compound serves as a precursor for creating novel imidazo[1,2-a]pyridine-coumarin hybrids, which are being explored for their antiviral properties against Hepatitis C .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound towards various biological targets. These studies suggest that its structural features allow it to fit well into active sites of enzymes, potentially leading to effective inhibition .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerVarious tumor cell linesInhibition of cell proliferation
AntibacterialMRSAInterference with cell wall synthesis
Enzyme InhibitionTumor growth enzymesCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-chloro-5-(trifluoromethyl)pyridine?

  • The compound can be synthesized via nucleophilic substitution using 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor. For example, amination with ammonia in a high-pressure autoclave at 80°C for 9 hours yields the product in 90% purity . Alternative methods include catalytic hydrogenation of intermediates like 3-chloro-5-(trifluoromethyl)-2-(2-cyanomethyl)pyridine using palladium catalysts .
  • Key parameters : Temperature control (80–100°C), solvent selection (aqueous or polar aprotic), and catalyst loading (5% Pd/C for hydrogenation).

Q. How should researchers characterize this compound analytically?

  • Spectroscopic methods :

  • IR spectroscopy : Look for N-H stretches (~3320–3479 cm⁻¹) and C-Cl stretches (~708–715 cm⁻¹) .
  • NMR : The aromatic protons appear δ 7.1–7.8 ppm (¹H), and trifluoromethyl carbons resonate at ~120 ppm (¹³C) .
    • Physical properties : Melting point ranges from 84–97.5°C (varies with purity) . Purity can be confirmed via GC (≥96%) or HPLC .

Q. What safety protocols are critical during handling?

  • Hazards : Harmful if swallowed (GHS H302) and toxic to aquatic life (H411) .
  • Mitigation : Use PPE (gloves, goggles), avoid environmental release, and dispose via incineration. Store in airtight containers at room temperature .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • The chlorine atom at position 3 is highly reactive toward nucleophilic substitution. For example, amination or thiolation occurs selectively at this position under mild conditions (K₂CO₃, DMF, 60°C) .
  • Mechanistic insight : The electron-withdrawing trifluoromethyl group at position 5 activates position 3 for substitution via resonance and inductive effects .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

  • Discrepancies in melting points (84–94°C vs. 95–97.5°C) may arise from purity differences (96% vs. 97%) or polymorphic forms .
  • Methodological recommendations :

  • Recrystallize from ethanol/water to standardize purity.
  • Use differential scanning calorimetry (DSC) to identify polymorphs .

Q. How does structural modification impact biological activity in agrochemical applications?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability. For instance, replacing chlorine at position 3 with amino groups improves nematicidal activity (e.g., fluazaindolizine derivatives) .
  • SAR studies : Modifications at position 2 (amine) and position 5 (trifluoromethyl) are critical for binding to biological targets like nematode-specific enzymes .

Q. What methodologies assess environmental persistence and ecotoxicity?

  • Hydrolysis studies : Test stability in water at pH 5–9; the compound shows moderate persistence (half-life >30 days at pH 7) .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity (EC₅₀ <1 mg/L) .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNPZQIRDCDLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345807
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
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Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79456-26-1
Record name 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79456-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-trifluoromethyl-2-pyridylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
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Record name 3-chloro-5-trifluoromethyl-2-pyridylamine
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Record name 2-Pyridinamine, 3-chloro-5-(trifluoromethyl)
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Synthesis routes and methods I

Procedure details

6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia were placed in a 50 ml autoclave, and the mixture was reacted for 24 hours at 100° C., and further for 5 hours at 125° C. (inner pressure: about 2 atms.). After completion of the reaction, the reaction product was allowed to cool to obtain crystals. The thus obtained crystals were then washed with water and dried to obtain 1.5 g of 2-amino-3-chloro-5-trifluoromethylpyridine having a melting point of 90° to 92° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5 -trifluoromethylpyridine and 150 g of toluene were added, and 42.2 g of a 30% sodium dichloroisocyanurate aqueous solution (sodium dichloroisocyanurate: 0.0575 mol) was dropwise added thereto over a period of one hour while stirring at 20° C. After the dropwise addition, the reaction mixture was heated to 80° C., and the reaction was conducted for 10 hours with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and an aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were further separated. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 15.7 g 2-amino-3-chloro-5-trifluoromethylpyridine (purity as measured by liquid chromatography: 96%, yield: 77%).
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium dichloroisocyanurate
Quantity
0.0575 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine, 20.9 g (0.115 mol) of N-chlorophthalimide and 150 g of toluene were added, and the reaction was carried out at 80° C. for one hour under heating with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and 50 g of a 25% sodium hydroxide aqueous solution was added thereto and stirred. An aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were separated again. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 17.5 g 2-amino-3-chloro-5-trifluoromethylpyridine (purity as measured by liquid chromatography: 97%, yield: 86%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into the same 300 ml four-necked flask as used in Example 1, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine prepared in the same manner as in step (1) of Example 1, 10.1 g (0.043 mol) of trichloroisocyanuric acid and 150 g of toluene were added, and the reaction was conducted at 110° C. for 3 hours under heating with stirring. During the reaction, formation of 2-chloroamino-5-trifluoromethylpyridine was confirmed. After completion of the reaction, the reaction mixture was cooled to room temperature, and 100 g of a 25% sodium hydroxide aqueous solution was added thereto and stirred. An aqueous layer and an oil layer were separated. A 20% hydrochloric acid aqueous solution was added to the oil layer, and the mixture was stirred. An aqueous layer and an oil layer were further separated. The aqueous layer was neutralized with a 25% sodium hydroxide aqueous solution. Precipitated slightly yellow crystals were collected by filtration and dried to obtain 17.6 g 2-amino-3-chloro- 5-trifluoromethylpyridine (purity as measured by liquid chromatography: 95%, yield: 85%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-3-chloro-5-(trifluoromethyl)pyridine
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
2-Amino-3-chloro-5-(trifluoromethyl)pyridine

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